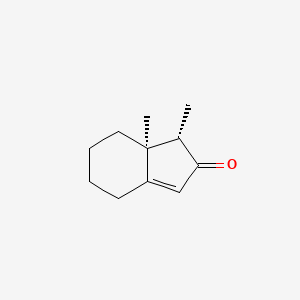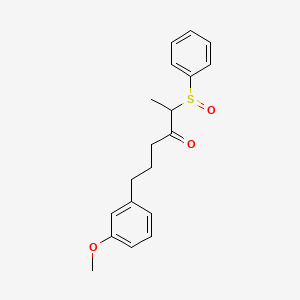
2-(Benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one is an organic compound characterized by the presence of a benzenesulfinyl group and a methoxyphenyl group attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one typically involves multi-step organic reactions. One common method includes the sulfoxidation of a benzenesulfinyl precursor followed by the introduction of the methoxyphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzenesulfinyl)-6-phenylhexan-3-one: Lacks the methoxy group, which may result in different chemical and biological properties.
2-(Benzenesulfinyl)-6-(4-methoxyphenyl)hexan-3-one: Similar structure but with the methoxy group in a different position, potentially affecting its reactivity and interactions.
2-(Benzenesulfinyl)-6-(3-hydroxyphenyl)hexan-3-one: Contains a hydroxy group instead of a methoxy group, which can alter its chemical behavior and biological activity.
Uniqueness
2-(Benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological interactions. This compound’s distinct structure allows for targeted applications in various fields, making it a valuable subject of study.
Propiedades
Número CAS |
57816-06-5 |
|---|---|
Fórmula molecular |
C19H22O3S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-(benzenesulfinyl)-6-(3-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C19H22O3S/c1-15(23(21)18-11-4-3-5-12-18)19(20)13-7-9-16-8-6-10-17(14-16)22-2/h3-6,8,10-12,14-15H,7,9,13H2,1-2H3 |
Clave InChI |
JYSJDCBPMUSRDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)CCCC1=CC(=CC=C1)OC)S(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
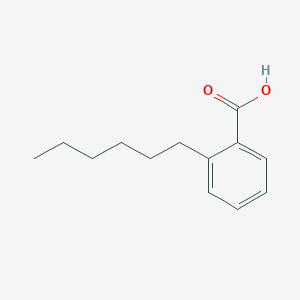
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
silane](/img/structure/B14614565.png)
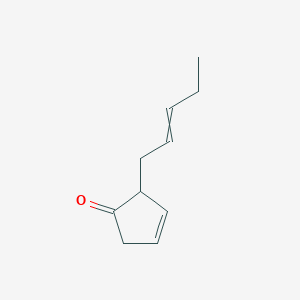
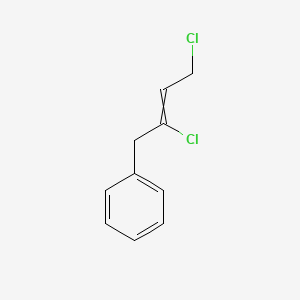
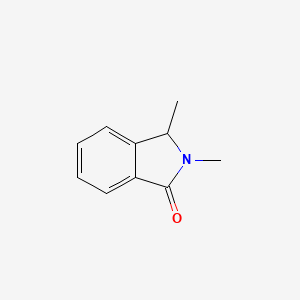
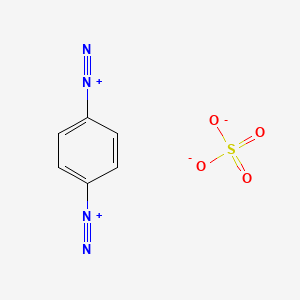

![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)
